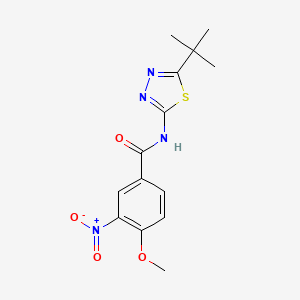
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide, also known as ETPB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ETPB is a benzamide derivative that has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to act on various targets in the cell. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. In inflammation research, this compound has been shown to inhibit the activity of nuclear factor kappa B, which regulates the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has various advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications, making it a potential therapeutic agent. Another advantage is that it has been synthesized through various methods, allowing for optimization of yield and purity. One limitation is that the mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that it has not been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.
Direcciones Futuras
There are various future directions for 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide research. In cancer research, future directions could include studying the efficacy of this compound in combination with other therapeutic agents. In inflammation research, future directions could include studying the long-term effects of this compound on inflammation and immune function. In neurological disorder research, future directions could include studying the safety and efficacy of this compound in clinical trials. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been synthesized through various methods, including the reaction of 3-pyridinemethanol with 2-(ethylthio)benzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3-pyridinemethanol with 2-(ethylthio)benzamide in the presence of trifluoroacetic acid. These methods have been optimized to increase the yield and purity of this compound.
Aplicaciones Científicas De Investigación
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has shown potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-2-19-14-8-4-3-7-13(14)15(18)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDERXHTSRSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807525 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)

![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)





